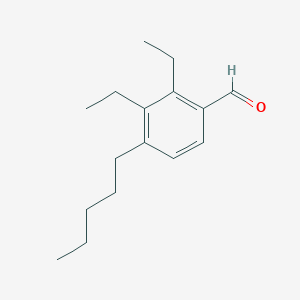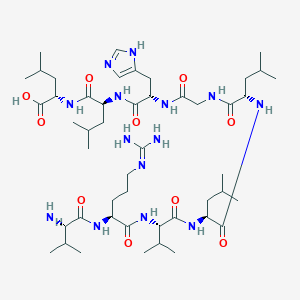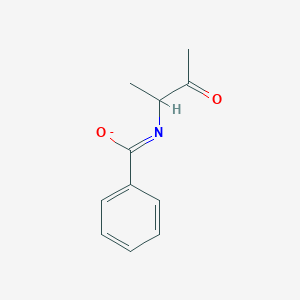
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine is a complex peptide compound It is composed of several amino acids, including leucine, serine, ornithine, threonine, and glycine, linked together in a specific sequence
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
科学的研究の応用
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: This peptide can be employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be used in the development of novel biomaterials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the compound.
類似化合物との比較
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine can be compared with other similar peptides, such as:
L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine: This compound has a similar structure but includes different amino acids, which may result in different biological activities.
L-Threonyl-L-serylglycyl-L-seryl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine: Another related peptide with variations in its amino acid sequence, leading to unique properties and applications.
The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can be distinct from those of other similar compounds.
特性
CAS番号 |
828932-74-7 |
|---|---|
分子式 |
C21H40N8O8 |
分子量 |
532.6 g/mol |
IUPAC名 |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H40N8O8/c1-10(2)7-12(22)17(34)28-14(9-30)19(36)27-13(5-4-6-25-21(23)24)18(35)29-16(11(3)31)20(37)26-8-15(32)33/h10-14,16,30-31H,4-9,22H2,1-3H3,(H,26,37)(H,27,36)(H,28,34)(H,29,35)(H,32,33)(H4,23,24,25)/t11-,12+,13+,14+,16+/m1/s1 |
InChIキー |
FZGCYWFWJGANHA-BLDNINTCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)


![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)


![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)

![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)

